molecular formula C18H11BrN4OS B5020009 6-(3-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-(3-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B5020009
M. Wt: 411.3 g/mol
InChI Key: WLRDONYAMYPERZ-UKMRQWHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(3-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a type of pyrimidine heterocycle that contains a 1,3,4-thiadiazole ring moiety . Pyrimidines are of interest to organic chemists due to their various biological profiles, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity . Thiadiazole and its derivatives have been particularly fruitful for their variety of biological effects, including antimicrobial, antituberculosis, anticonvulsants, and even pesticide .


Synthesis Analysis

The synthesis of this compound can be achieved by microwave-assisted multi-component reactions . The process involves a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles (with a molar ratio of 1:2:1 respectively) in the presence of [Et3NH]+[HSO4]- ionic liquid, under solvent-free conditions . This method is part of green synthetic organic chemistry, which aims to design and develop safe, clean, and environmentally friendly protocols for synthesizing various molecules .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine heterocycle and a 1,3,4-thiadiazole ring moiety . The exact structure can be determined using various spectral techniques, including 1H NMR, 13C NMR, and IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include multi-component reactions . These reactions are facilitated by the use of an ionic liquid as a catalyst . The reactions occur under solvent-free conditions, which is beneficial for the environment .

Future Directions

The synthesis of this compound and similar compounds has potential applications in the development of new pharmaceuticals due to their various biological activities . Future research could focus on exploring these potential applications and optimizing the synthesis process to increase yield and reduce environmental impact .

properties

IUPAC Name

(6Z)-6-[(3-bromophenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4OS/c19-13-8-4-5-11(9-13)10-14-15(20)23-18(21-16(14)24)25-17(22-23)12-6-2-1-3-7-12/h1-10,20H/b14-10-,20-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRDONYAMYPERZ-UKMRQWHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC(=CC=C4)Br)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=N)/C(=C/C4=CC(=CC=C4)Br)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.